molecular formula C19H12ClFN2O4 B3534505 4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide

4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide

Cat. No.: B3534505
M. Wt: 386.8 g/mol
InChI Key: RKGJKTXZTMHMEM-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNF or 4-CNPF and is a white or off-white powder with a molecular weight of 401.8 g/mol.

Mechanism of Action

The mechanism of action of CNF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. CNF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, CNF can alter the expression of various genes and proteins in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that CNF can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. CNF has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

CNF has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, CNF also has some limitations, such as its relatively high cost and limited availability in large quantities. Furthermore, CNF may have some toxic effects on certain cell types, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on CNF, such as:
1. Optimization of the synthesis method to improve the yield and purity of CNF.
2. Investigation of the mechanism of action of CNF in various diseases and cell types.
3. Development of novel drug delivery systems for CNF to improve its bioavailability and therapeutic efficacy.
4. Exploration of the potential applications of CNF in materials science and environmental science.
5. Investigation of the potential side effects and toxicity of CNF in vivo and in vitro.
Conclusion:
In conclusion, 4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide or CNF is a chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and environmental science. CNF has shown promising results as an anticancer agent and as a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CNF and to explore its potential applications in different fields.

Scientific Research Applications

CNF has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CNF has shown promising results as an anticancer agent and as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. In materials science, CNF has been used as a building block for the synthesis of various polymers and nanomaterials with unique properties. In environmental science, CNF has been studied for its potential use in water treatment and as a catalyst for various chemical reactions.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O4/c20-17-11-15(23(25)26)7-10-18(17)27-16-8-1-12(2-9-16)19(24)22-14-5-3-13(21)4-6-14/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJKTXZTMHMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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